molecular formula C26H22FN3O2 B2601526 2-amino-N-(4-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide CAS No. 903315-94-6

2-amino-N-(4-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide

Cat. No. B2601526
CAS RN: 903315-94-6
M. Wt: 427.479
InChI Key: SDFWOKSKUUXGJN-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C26H22FN3O2 and its molecular weight is 427.479. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(4-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(4-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antioxidant Activities

Research has shown that derivatives of tetrahydronaphthalene, including compounds related to 2-amino-N-(4-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide, exhibit significant antitumor and antioxidant activities. For instance, certain polyfunctionally substituted derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties demonstrated promising potency against liver cancer cells (HepG-2) and exhibited antioxidant activities surpassing that of ascorbic acid (Hamdy et al., 2013).

Synthesis and Antimicrobial Activity

Derivatives of this compound class have been synthesized and evaluated for their antimicrobial properties. The synthesis processes often involve innovative methods to create various derivatives, which are then tested for their efficacy against different microbial strains. For example, fluoroquinolone-based 4-thiazolidinones, synthesized from a lead molecule closely related to our compound of interest, showed notable antimicrobial activities (Patel & Patel, 2010).

Applications in Fluorescent Materials

Certain derivatives have been found to exhibit unique photoluminescent properties, making them suitable for application in fluorescent materials. For instance, 6-amino-8-cyanobenzo[1,2-b]indolizines showed reversible pH-dependent optical properties, highlighted by a dramatic blue shift in fluorescence emission upon protonation. This characteristic could be harnessed for developing novel photoluminescent materials with potential applications in sensing and imaging technologies (Outlaw et al., 2016).

Polymer Science Applications

The incorporation of similar structures into polymers has led to the development of new materials with desirable properties. Fluorinated polyimides derived from compounds structurally related to 2-amino-N-(4-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide were synthesized, offering solubility in organic solvents, low moisture absorption, low dielectric constants, and excellent thermal stability. These materials are potentially useful in electronic and aerospace applications, where such properties are highly valued (Chung & Hsiao, 2008).

properties

IUPAC Name

2-amino-N-(4-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c27-19-10-12-20(13-11-19)29-26(32)22-21-7-3-4-14-30(21)24(23(22)28)25(31)18-9-8-16-5-1-2-6-17(16)15-18/h3-4,7-15H,1-2,5-6,28H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFWOKSKUUXGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C(=O)NC5=CC=C(C=C5)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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